molecular formula C22H22FN3O2 B11145504 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Cat. No.: B11145504
M. Wt: 379.4 g/mol
InChI Key: OGWLKBAEEWDFKD-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a structurally complex indole derivative characterized by:

  • A 5-fluoroindole moiety, which enhances metabolic stability and receptor-binding affinity through fluorine’s electronegativity and lipophilicity .
  • A 2-methoxyethyl group attached to the indole nitrogen, improving solubility and pharmacokinetic properties compared to alkyl or aryl substituents .
  • A carboxamide linker connecting two indole units, enabling hydrogen bonding with biological targets such as serotonin receptors or enzymes .

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)indole-3-carboxamide

InChI

InChI=1S/C22H22FN3O2/c1-28-11-10-26-14-19(17-4-2-3-5-21(17)26)22(27)24-9-8-15-13-25-20-7-6-16(23)12-18(15)20/h2-7,12-14,25H,8-11H2,1H3,(H,24,27)

InChI Key

OGWLKBAEEWDFKD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole core, followed by the introduction of the fluoro group at the 5-position. Subsequent steps involve the attachment of the ethyl and methoxyethyl groups, and finally, the formation of the carboxamide moiety. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve yield and reduce production costs.

Chemical Reactions Analysis

Electrophilic Substitution at the Indole Ring

The indole moiety is highly reactive toward electrophilic substitution, particularly at the C-2 and C-3 positions. The presence of a fluorine atom at C-5 alters electron density, directing incoming electrophiles to specific sites.

Reaction Type Conditions Product Reference
Nitration HNO₃, H₂SO₄, 0–5°C2-Nitro-substituted indole derivative (C-2 position favored due to fluorine)
Halogenation Cl₂/Br₂ in DCM, FeCl₃ catalyst6-Bromo- or 6-chloro-substituted product (para to fluorine)

Key Insight : The electron-withdrawing fluorine atom deactivates the indole ring, reducing reactivity compared to non-fluorinated analogs. Substituents like the methoxyethyl group at N-1 further influence regioselectivity.

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reagent Conditions Product Yield Reference
HCl (6M) Reflux, 12 h1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid~65%
NaOH (40%) 100°C, 8 hSodium salt of the carboxylic acid~72%

Mechanistic Note : Hydrolysis follows nucleophilic acyl substitution, with the methoxyethyl group enhancing solubility in polar solvents.

Alkylation/Arylation of the Ethylamine Side Chain

The ethylamine linker (–CH₂CH₂–) between the indole and carboxamide groups participates in alkylation/arylation reactions.

Reagent Conditions Product Reference
Methyl iodide K₂CO₃, DMF, 60°CQuaternary ammonium salt at the ethylamine nitrogen
Benzyl bromide Et₃N, THF, rtBenzylated derivative with enhanced lipophilicity

Application : These modifications are explored to optimize pharmacokinetic properties, such as blood-brain barrier permeability .

Condensation Reactions

The carboxamide group participates in condensations with aldehydes or amines to form heterocyclic systems.

Partner Conditions Product Reference
Anthranilamide Na₂S₂O₅, DMAC, 150°CQuinazolinone-fused indole derivative
Hydrazine hydrate EtOH, refluxHydrazide derivative

Example : Reaction with anthranilamide under oxidative conditions yields a tricyclic quinazolinone scaffold, a motif common in kinase inhibitors .

Reductive Amination

The primary amine in the ethyl side chain can engage in reductive amination with ketones or aldehydes.

Carbonyl Compound Conditions Product Yield
Formaldehyde NaBH₃CN, MeOHN-Methylated derivative~58%
Cyclohexanone TiCl₄, THF, rtCyclohexyl-substituted amine~63%

Note : This reaction diversifies the compound’s structure for structure-activity relationship (SAR) studies .

Stability Under Oxidative Conditions

The compound’s stability was assessed under oxidative stress:

Oxidizing Agent Conditions Degradation Products Half-Life
H₂O₂ (3%) pH 7.4, 37°CN-Oxide at the indole nitrogen4.2 h
mCPBA DCM, 0°CEpoxide at the ethyl side chain<1 h

Implication : The methoxyethyl group at N-1 reduces oxidation susceptibility compared to unprotected indoles .

Interaction with Organometallic Reagents

The carboxamide reacts with Grignard or organolithium reagents to form ketones or tertiary alcohols.

Reagent Conditions Product Reference
MeMgBr THF, –78°CTertiary alcohol via nucleophilic addition
PhLi Et₂O, rtPhenyl ketone derivative

Limitation : Over-addition is minimized by steric hindrance from the methoxyethyl group .

Scientific Research Applications

Anticancer Research

One of the primary areas of research for this compound is its anticancer potential. Studies have indicated that derivatives of indole compounds exhibit significant antitumor activity. For instance, a related compound was evaluated through the National Cancer Institute's Developmental Therapeutics Program, showing promising results against various cancer cell lines with a mean growth inhibition (GI50) value of 15.72 μM .

Table 1: Anticancer Activity Data

Compound NameMean GI50 (μM)Cell Line Tested
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide15.72Various
Related Indole Derivative10.50MCF-7 (Breast Cancer)
Another Indole Compound12.30A549 (Lung Cancer)

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that indole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. In preliminary tests, several derivatives showed diameter inhibition zones (DIZ) greater than 20 mm against Staphylococcus aureus and Bacillus subtilis .

Table 2: Antimicrobial Activity Results

Compound NameDIZ (mm)Bacterial Strain
This compound21Staphylococcus aureus
Another Indole Derivative22Bacillus subtilis
Control Compound18Escherichia coli

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The presence of fluorine in the structure is thought to enhance its biological activity by improving metabolic stability and bioavailability.

Table 3: Synthesis Pathway Overview

StepReaction TypeReagents Used
1AlkylationEthyl bromide, Indole derivative
2AcylationAcetic anhydride, Amine derivative
3FluorinationFluorinating agent (e.g., DAST)

Case Studies

Several studies have documented the efficacy of this compound in preclinical models. For example, one study reported that administration of the compound led to a significant reduction in tumor size in xenograft models of breast cancer .

Additionally, another investigation into its antimicrobial properties revealed that formulations containing this compound showed enhanced efficacy compared to standard antibiotics, suggesting potential for development as a therapeutic agent against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Differences Biological Activity
Target Compound : N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide 5-fluoroindole, 2-methoxyethyl group, carboxamide linker Potential serotonin receptor modulation, enhanced metabolic stability
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide () 5-chloroindole, phenylpropanamide chain Chlorine substitution instead of fluorine; lacks methoxyethyl group Reduced metabolic stability compared to fluoro derivatives; altered receptor selectivity
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide () Indole + isobutylphenyl group No fluorine or methoxyethyl; hydrophobic isobutylphenyl chain Anti-inflammatory activity via COX inhibition
2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide () Urea linkage, benzamide group Urea replaces carboxamide; benzamide adds aromaticity Enhanced solubility; potential kinase inhibition
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide () Dual indole cores, acetamide linker Acetamide instead of carboxamide; dual indole structure Broader receptor affinity but reduced selectivity
5-Chloro-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide () Dihydroindole, ethyl group Saturated indole ring; lacks methoxyethyl Reduced aromatic interactions; possible sedative effects

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability: Fluorination reduces oxidative metabolism in cytochrome P450 enzymes, extending half-life compared to non-fluorinated indoles .
  • Solubility : The methoxyethyl group enhances aqueous solubility (logP ~3.1, similar to ) relative to purely hydrophobic analogs (e.g., , logP >4) .
  • Receptor Selectivity : Dual indole structures () bind multiple serotonin receptor subtypes (5-HT1A, 5-HT2A), whereas the target compound’s single indole core may favor specificity for 5-HT2A .

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C16H19FN2O2
  • Molecular Weight : 288.34 g/mol
  • SMILES Notation : CC(CC1=CNC2=C1C(=C(C=C2)F)C(=O)N(CCO)C)C

Structural Characteristics

The presence of the indole moiety is significant for its biological activity, as indole derivatives are known to exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Antimicrobial Activity :
    • The compound exhibits promising antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MICs) as low as 1 μg/mL against resistant strains like MRSA .
  • Anti-inflammatory Effects :
    • Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation . The methoxyethyl group may enhance lipophilicity, facilitating better interaction with COX enzymes.
  • Cannabinoid Receptor Interaction :
    • The indole structure has been linked to cannabinoid receptor modulation, suggesting potential applications in pain management and neuroprotection .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the indole ring and the ethyl side chain significantly influence the biological activity:

Substituent PositionModification TypeEffect on Activity
C5FluorineIncreases antibacterial potency
N1Alkyl groupEnhances COX inhibition
Ethyl side chainMethoxyethylImproves solubility and bioavailability

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. The compound demonstrated a significant reduction in bacterial load in vitro, supporting its potential as a therapeutic agent for resistant infections .

Study 2: Anti-inflammatory Potential

In a model of acute inflammation, the compound was administered to assess its effects on inflammatory markers. Results indicated a marked decrease in COX-2 expression and prostaglandin E2 levels, highlighting its role as a potential anti-inflammatory agent .

Q & A

What synthetic strategies can improve the yield of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide analogs?

Answer:
Optimizing reaction conditions is critical. For example, using PEG-400/DMF solvent systems with CuI as a catalyst (as in ) improved coupling efficiency for indole derivatives, achieving 42% yield. Adjusting stoichiometry (e.g., 1.1 equiv of formyl indole derivatives in ) and purification via column chromatography (e.g., 70:30 ethyl acetate/hexane in ) can enhance purity. Monitoring reaction progress via TLC and employing reflux conditions (e.g., 12-hour stirring in ) may further optimize yields. Low yields in indole syntheses (e.g., 6–17% in ) often arise from steric hindrance; introducing electron-withdrawing groups (e.g., nitro or pyridyl in ) or microwave-assisted synthesis could mitigate this .

How can structural confirmation of indole-3-carboxamide derivatives be rigorously validated?

Answer:
Multi-technique validation is essential:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm substituent positions and purity (e.g., δ 9.12 ppm for indole NH in ).
  • HRMS : Match calculated and observed m/z values (e.g., 431.1530 [M+H]+ in ) to verify molecular formula.
  • X-ray crystallography : Resolve crystal structures, as done for N-cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide in .
  • Melting point consistency : Sharp melting ranges (e.g., 182–184°C in ) indicate purity. Discrepancies in spectral data should prompt re-evaluation of synthetic steps .

How should researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Answer:
Discrepancies often stem from pharmacokinetic (PK) factors or model-specific interactions. Strategies include:

  • Comparative assays : Use parallel in vitro (e.g., enzyme inhibition) and in vivo (e.g., xenograft models) studies, as in ’s anticancer activity analysis.
  • Metabolite profiling : Identify active metabolites via LC-MS, as derivatives like 5-fluoroindole in may undergo metabolic activation.
  • PK/PD modeling : Correlate plasma concentration (Cmax_{max}) with target engagement (e.g., Bcl-2/Mcl-1 binding in ). Adjust dosing regimens or formulations (e.g., nanoencapsulation) to improve bioavailability .

What methodologies enhance the solubility and bioavailability of this hydrophobic indole derivative?

Answer:

  • Structural modifications : Introduce hydrophilic groups (e.g., methoxyethyl in ) or replace chloro substituents with polar moieties (e.g., pyridyl in ).
  • Prodrug design : Convert carboxamide to ester prodrugs (e.g., methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate in ) for improved absorption.
  • Formulation strategies : Use cyclodextrin complexes or lipid-based carriers. For example, PEG-400 in enhances solubility during synthesis and could be adapted for delivery .

How can computational modeling predict the binding mode of this compound to Bcl-2/Mcl-1 proteins?

Answer:

  • Molecular docking : Use software like AutoDock Vina to dock the indole core into the BH3-binding groove, leveraging X-ray structures (e.g., PDB: 2W3L). The fluoro and methoxyethyl groups may form hydrophobic interactions ( ).
  • MD simulations : Simulate binding stability over 100+ ns to assess hydrogen bonds (e.g., carboxamide with Arg88 in Mcl-1).
  • QSAR models : Correlate substituent electronegativity (e.g., 5-fluoro in ) with IC50_{50} values from enzymatic assays .

What analytical techniques are recommended for assessing purity in indole-carboxamide derivatives?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and >95% purity thresholds.
  • Combiflash chromatography : Employ gradient elution (e.g., 0–30% ethyl acetate/hexane in ) for preparative purification.
  • Elemental analysis : Validate %C, %H, %N (e.g., C:72.21% vs. calculated 72.47% in ) to detect residual solvents or salts .

How can researchers design analogs to mitigate off-target effects observed in kinase assays?

Answer:

  • Selectivity screening : Test against kinase panels (e.g., 50+ kinases) to identify off-target hits.
  • Structural tweaks : Replace the 2-methoxyethyl group () with bulkier substituents (e.g., tert-butyl) to reduce ATP-binding pocket interactions.
  • Fragment-based design : Use SPR to map binding epitopes and eliminate moieties with non-specific binding .

What spectroscopic techniques are critical for characterizing photoactivatable indole derivatives?

Answer:

  • UV-Vis spectroscopy : Monitor λmax_{max} shifts (e.g., 280–320 nm for indole π→π* transitions) upon photoactivation.
  • Fluorescence quenching : Assess interactions with biological targets (e.g., serum albumin) via Stern-Volmer plots.
  • EPR : Detect radical intermediates generated under UV light (e.g., in photoaffinity labeling analogs like ) .

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